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Introduction
Quantitative Western blotting is a crucial technique for the precise measurement of protein

expression levels, providing critical insights into cellular signaling, disease mechanisms, and

the efficacy of therapeutic interventions. Near-infrared (NIR) fluorescence detection offers

significant advantages over traditional chemiluminescence, including a wider linear dynamic

range, higher signal-to-noise ratios, and the capability for multiplexing.[1][2][3] This document

provides detailed application notes and protocols for performing quantitative Western blotting

using secondary antibodies conjugated with 800CW acid, a highly sensitive and stable near-

infrared dye.[4]

The 800CW dye is a near-infrared fluorescent dye with high water solubility and less

aggregation in aqueous solutions, making it an excellent choice for labeling biomolecules like

antibodies.[4] Its enhanced sensitivity is due to low background autofluorescence in the near-

infrared region, which results in higher signal-to-noise ratios.[4] These characteristics make it

ideal for applications such as Western blotting, in-cell Western assays, and in vivo imaging.[4]

[5]

This guide will cover a comprehensive workflow, from sample preparation to data analysis, with

a focus on obtaining accurate and reproducible quantitative results. We will use the Epidermal

Growth Factor Receptor (EGFR) signaling pathway as a model system to illustrate the

application of this technology in a biologically relevant context.
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Experimental Workflow Overview
A typical quantitative Western blotting experiment involves several key stages, each critical for

achieving reliable data. The overall workflow is depicted below.
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Caption: A generalized workflow for quantitative Western blotting.
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Detailed Experimental Protocols
This section provides a step-by-step protocol for performing quantitative Western blotting using

an 800CW-conjugated secondary antibody.

I. Sample Preparation
Cell Lysis:

Culture and treat cells as required for your experiment.

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with periodic vortexing.[6]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit

according to the manufacturer's instructions.[6] This step is crucial for ensuring equal

loading of protein across all lanes.

Sample Preparation for SDS-PAGE:

Normalize the protein concentration of all samples with lysis buffer.

Add 4X Laemmli sample buffer to a final concentration of 1X.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

II. SDS-PAGE and Protein Transfer
Gel Electrophoresis:
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Load equal amounts of protein (typically 10-30 µg) into the wells of a polyacrylamide gel.

Include a pre-stained molecular weight marker to monitor protein separation and transfer

efficiency.

Run the gel according to the manufacturer's recommendations until adequate separation

is achieved.

Protein Transfer:

Equilibrate the gel, membranes (PVDF or nitrocellulose), and filter paper in transfer buffer.

Assemble the transfer stack and perform the electrotransfer according to the

manufacturer's protocol for your transfer system (wet or semi-dry).

III. Immunodetection
Membrane Blocking:

After transfer, block the membrane for 1 hour at room temperature with a suitable blocking

buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST) to prevent non-

specific antibody binding.[7]

Primary Antibody Incubation:

Dilute the primary antibody in antibody diluent (e.g., blocking buffer with 0.1% Tween-20)

at the recommended concentration.

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline

with 0.1% Tween-20) to remove unbound primary antibody.[8]

Secondary Antibody Incubation:
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Dilute the 800CW-conjugated secondary antibody in antibody diluent at the recommended

concentration (e.g., 1:10,000 to 1:20,000).

Incubate the membrane with the secondary antibody solution for 1 hour at room

temperature, protected from light.[9]

Final Washes:

Wash the membrane three to four times for 5-10 minutes each with TBST, protected from

light.

Perform a final wash with TBS (without Tween-20) to remove any residual detergent.

IV. Data Acquisition and Analysis
Imaging:

Scan the membrane using a near-infrared imaging system (e.g., LI-COR Odyssey) in the

800 nm channel.

Ensure that the signal is within the linear range of the detector and not saturated.

Quantification:

Use image analysis software (e.g., ImageJ, LI-COR Image Studio) to quantify the band

intensities.

Define the region of interest (ROI) around each band and subtract the local background.

Normalization:

To correct for variations in protein loading and transfer, normalize the signal of the target

protein to a loading control.

Housekeeping Proteins (HKPs): Normalize to a consistently expressed protein like

GAPDH or β-actin. It is crucial to validate that the expression of the chosen HKP is not

affected by the experimental conditions.
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Total Protein Normalization (TPN): Stain the membrane with a total protein stain (e.g.,

Ponceau S or a fluorescent total protein stain) and normalize the target protein signal to

the total protein in each lane. TPN is often considered more accurate as it accounts for the

entire protein loaded.[2]

Data Presentation: Quantitative Analysis of EGFR
Signaling
To illustrate the type of data that can be obtained, the following table summarizes hypothetical

results from an experiment investigating the effect of an EGFR inhibitor on the phosphorylation

of EGFR and a downstream target, Akt.

Treatme
nt

p-EGFR
(800nm
Signal)

Total
EGFR
(700nm
Signal)

p-Akt
(800nm
Signal)

Total
Akt
(700nm
Signal)

GAPDH
(800nm
Signal)

Normali
zed p-
EGFR/T
otal
EGFR

Normali
zed p-
Akt/Tota
l Akt

Untreate

d Control
85,000 90,000 75,000 80,000 95,000 0.94 0.94

Inhibitor

(1 µM)
15,000 88,000 20,000 78,000 93,000 0.17 0.26

Inhibitor

(5 µM)
5,000 91,000 8,000 81,000 96,000 0.05 0.10

Note: The data in this table is for illustrative purposes only.

Signaling Pathway Diagram: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand

binding, activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-

Akt pathways, which are critical for cell proliferation and survival.[6] Dysregulation of EGFR

signaling is a common feature in many cancers.[6]
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Caption: A simplified diagram of the EGFR signaling pathway.
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Conclusion
Quantitative Western blotting with 800CW acid-conjugated secondary antibodies provides a

robust and sensitive method for the precise measurement of protein expression. By following

the detailed protocols and data analysis guidelines presented in these application notes,

researchers can obtain high-quality, reproducible data to advance their understanding of

complex biological systems and accelerate drug development. The superior linear range and

signal-to-noise ratio of near-infrared detection make it the preferred choice for quantitative

applications.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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